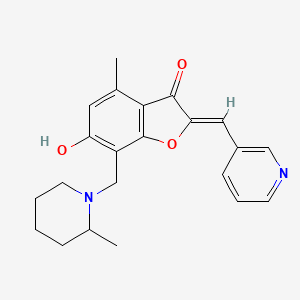

(Z)-6-hydroxy-4-methyl-7-((2-methylpiperidin-1-yl)methyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

描述

属性

IUPAC Name |

(2Z)-6-hydroxy-4-methyl-7-[(2-methylpiperidin-1-yl)methyl]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-14-10-18(25)17(13-24-9-4-3-6-15(24)2)22-20(14)21(26)19(27-22)11-16-7-5-8-23-12-16/h5,7-8,10-12,15,25H,3-4,6,9,13H2,1-2H3/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLQXPDVNZVONW-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=C(C=C(C3=C2OC(=CC4=CN=CC=C4)C3=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCCCN1CC2=C(C=C(C3=C2O/C(=C\C4=CN=CC=C4)/C3=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-hydroxy-4-methyl-7-((2-methylpiperidin-1-yl)methyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: This step involves the cyclization of a suitable precursor to form the benzofuran ring.

Introduction of the Pyridine Ring: The pyridine ring is introduced through a condensation reaction with an appropriate aldehyde or ketone.

Attachment of the Piperidine Moiety: The piperidine group is attached via a nucleophilic substitution reaction, often using a piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

化学反应分析

Types of Reactions

(Z)-6-hydroxy-4-methyl-7-((2-methylpiperidin-1-yl)methyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The piperidine moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can produce a variety of derivatives with different functional groups.

科学研究应用

Anti-inflammatory Activity

Research indicates that benzofuran derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to (Z)-6-hydroxy-4-methyl-7-((2-methylpiperidin-1-yl)methyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one have been shown to reduce pro-inflammatory cytokines such as TNF-alpha and IL-1 in vitro. This suggests potential applications in managing chronic inflammatory disorders.

Cytotoxic Effects

Structure-activity relationship (SAR) studies on related benzofuran compounds have demonstrated their ability to inhibit tubulin polymerization, crucial for cancer cell proliferation. Compounds from this class have shown selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index. Specifically, these compounds can induce apoptosis in various cancer cell lines by increasing reactive oxygen species (ROS) levels and activating caspases.

Antioxidant Properties

Benzofuran derivatives are noted for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in cells, which is beneficial in preventing cellular damage associated with various diseases.

Case Study 1: Inhibition of NF-kB Pathway

A study demonstrated that compounds similar to (Z)-6-hydroxy-4-methyl-7-((2-methylpiperidin-1-yl)methyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one can inhibit the NF-kB pathway, which plays a critical role in inflammation. Inhibition of this pathway significantly reduces inflammation markers.

Case Study 2: Induction of Apoptosis

Research findings indicate that this compound may trigger programmed cell death in malignant cells by increasing ROS levels and activating caspases. This mechanism suggests its potential as an anticancer agent.

作用机制

The mechanism of action of (Z)-6-hydroxy-4-methyl-7-((2-methylpiperidin-1-yl)methyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function.

相似化合物的比较

Comparison with Structural Analogs

The compound belongs to a family of benzofuran-3(2H)-ones with variable substituents at positions C2, C4, and C7. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Observations

This may improve solubility and target affinity . The 2-methylpiperidin-1-ylmethyl group at C7 provides steric bulk and lipophilicity compared to the 4-methylpiperidin-1-ylmethyl group () or the polar 4-(2-hydroxyethyl)piperazine (). These differences could influence blood-brain barrier penetration or metabolic stability .

Synthetic Pathways :

- Compounds in and were synthesized via nucleophilic additions or cyclizations, similar to methods described for pyran-2-one derivatives (–4). However, the target compound’s synthesis likely requires regioselective installation of the 2-methylpiperidine and pyridine groups, which may involve protecting-group strategies or metal-catalyzed couplings .

Spectroscopic Characterization: Analogs in and were characterized using NMR and elemental analysis. For the target compound, key diagnostic signals would include the Z-configuration double bond (δ 6.5–7.5 ppm in ¹H NMR) and the hydroxy proton (δ ~10 ppm) .

生物活性

(Z)-6-hydroxy-4-methyl-7-((2-methylpiperidin-1-yl)methyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class, which has been noted for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented as follows:

This structure features a benzofuran core, which is known for contributing to various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Anticancer Activity

Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds structurally related to (Z)-6-hydroxy-4-methyl-7-((2-methylpiperidin-1-yl)methyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one have shown efficacy against various cancer cell lines. In a study involving K562 human leukemia cells, certain benzofuran derivatives induced apoptosis by increasing reactive oxygen species (ROS) levels and activating caspases 3 and 7, critical mediators in the apoptotic pathway .

| Compound | Cell Line | Apoptosis Induction (%) | ROS Generation |

|---|---|---|---|

| 21b | K562 | 24 | Yes |

| 29b | K562 | 20 | Yes |

| 29c | K562 | 22 | Yes |

Anti-inflammatory Effects

Benzofuran derivatives have also been reported to possess anti-inflammatory properties. A specific derivative demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-1 in vitro, indicating its potential for treating chronic inflammatory conditions . The compound's ability to inhibit NF-kB activity further supports its anti-inflammatory profile.

Antimicrobial Activity

The antimicrobial efficacy of benzofuran derivatives has been documented in several studies. For example, modifications in the benzofuran structure have led to compounds with potent activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 16 to 64 µg/mL against various strains .

Apoptosis Induction

The mechanism by which (Z)-6-hydroxy-4-methyl-7-((2-methylpiperidin-1-yl)methyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one induces apoptosis appears to involve mitochondrial dysfunction and the generation of ROS. Increased levels of ROS can lead to oxidative stress, which triggers apoptotic pathways through the activation of caspases .

Cytokine Modulation

The compound's ability to modulate cytokine production suggests that it may exert its anti-inflammatory effects by interfering with signaling pathways that regulate inflammation. Inhibition of NF-kB and reduction of pro-inflammatory cytokines are critical components of this mechanism .

Study on K562 Cells

A notable study assessed the impact of various benzofuran derivatives on K562 human leukemia cells, demonstrating their ability to induce apoptosis through ROS generation and caspase activation. The findings highlighted the potential use of these compounds in cancer therapy .

In Vivo Studies

Further research is needed to evaluate the in vivo efficacy of (Z)-6-hydroxy-4-methyl-7-((2-methylpiperidin-1-yl)methyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one. Preliminary data suggest promising results in animal models for both anticancer and anti-inflammatory applications.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for benzofuran-3(2H)-one derivatives, and how can they be adapted for synthesizing the target compound?

- Methodological Answer : The core benzofuran-3(2H)-one scaffold can be synthesized via Knoevenagel condensation, as demonstrated in aurone derivatives using aldehydes and benzofuranones under ultrasound-assisted conditions . For the target compound, the pyridin-3-ylmethylene and 2-methylpiperidin-1-ylmethyl substituents require regioselective functionalization. Stepwise approaches may involve:

- Step 1 : Condensation of 6-hydroxy-4-methylbenzofuran-3(2H)-one with pyridine-3-carboxaldehyde under acidic or basic catalysis.

- Step 2 : Introduction of the 2-methylpiperidin-1-ylmethyl group via nucleophilic substitution or reductive amination at the C7 position.

- Key Considerations : Solvent choice (e.g., natural deep eutectic solvents for improved yields) and microwave irradiation for accelerated reaction kinetics .

Q. How can the stereochemical configuration (Z/E) of the pyridin-3-ylmethylene group be confirmed?

- Methodological Answer : Nuclear Overhauser Effect (NOE) spectroscopy in 1H NMR is critical. For example, in (Z)-isomers of aurones, spatial proximity between the benzofuranone H-4 and the exocyclic double bond proton (e.g., pyridinyl H) generates distinct NOE correlations . X-ray crystallography, as applied in methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene) derivatives, provides unambiguous confirmation .

Q. What analytical techniques are recommended for purity assessment and structural characterization?

- Methodological Answer :

- HPLC-MS : To detect impurities (e.g., related to 2-methylpiperidine or pyridine moieties) and quantify purity .

- 1H/13C NMR : Assign peaks using DEPT and HSQC experiments, focusing on diagnostic signals (e.g., the exocyclic double bond at δ ~7.8 ppm in CDCl3) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for hygroscopic or solvent-containing samples .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity in the formation of the (Z)-isomer?

- Methodological Answer :

- Catalytic Systems : Acidic clay catalysts under solventless, microwave-assisted conditions promote stereoselective Knoevenagel condensations, favoring the (Z)-isomer due to steric and electronic effects .

- Temperature Control : Lower temperatures (e.g., 50–60°C) reduce isomerization post-condensation.

- Theoretical Modeling : DFT calculations can predict transition-state energies for (Z) vs. (E) pathways, guiding solvent/catalyst selection .

Q. What strategies mitigate instability of the 6-hydroxy group under oxidative conditions?

- Methodological Answer :

- Protecting Groups : Temporarily protect the 6-hydroxy group as a silyl ether (e.g., TBSCl) during synthesis, followed by deprotection under mild conditions (e.g., TBAF) .

- Formulation Additives : Co-crystallization with antioxidants (e.g., ascorbic acid) or use of inert atmospheres during storage .

Q. How do structural modifications (e.g., 2-methylpiperidin-1-ylmethyl substitution) influence bioactivity?

- Methodological Answer :

- SAR Studies : Compare the target compound with analogs lacking the 2-methylpiperidine moiety in assays (e.g., enzyme inhibition, cellular uptake). The piperidine group may enhance solubility or target binding via H-bonding or cation-π interactions .

- Computational Docking : Map interactions with biological targets (e.g., Mycobacterium tuberculosis MtrA) to identify critical binding residues .

Q. How can conflicting spectral data (e.g., melting point discrepancies) be resolved?

- Methodological Answer :

- Reproducibility Checks : Validate melting points using differential scanning calorimetry (DSC) to account for polymorphism or solvent retention .

- Impurity Profiling : Use LC-MS/MS to detect trace impurities (e.g., residual solvents or byproducts) that depress melting points .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or pkCSM estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. The pyridine and piperidine groups likely improve water solubility but may increase hepatic clearance .

- Metabolite Identification : In silico metabolite prediction (e.g., GLORYx) highlights potential oxidation sites (e.g., piperidine N-methyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。